Product packaging for Isosclerone(Cat. No.:CAS No. 54712-38-8)

Isosclerone

Cat. No.: B1599613
CAS No.: 54712-38-8
M. Wt: 178.18 g/mol
InChI Key: ZXYYTDCENDYKBR-UHFFFAOYSA-N
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Description

Isosclerone, a dihydroxylated dihydronaphthalenone with the molecular formula C10H10O3, is a natural compound identified as a constituent of the English walnut ( Juglans regia ) . This compound is also recognized under the synonym regiolone . In research settings, this compound has been identified among secondary metabolites produced by fungi associated with grapevine diseases, positioning it as a compound of interest in agricultural and phytopathological studies . Preliminary investigations suggest its potential role in supporting the action of selected yeasts during vinification, indicating possible applications in enology research as an alternative to traditional methods . Researchers value this compound as a model compound in the study of natural product biosynthesis and fungal metabolism. Its structure serves as a point of interest for further exploration into its biological activities and potential applications in various fields, including plant science and food chemistry. This product is intended for research and manufacturing applications only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O3 B1599613 Isosclerone CAS No. 54712-38-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,8-dihydroxy-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h1-3,7,11-12H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYYTDCENDYKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C1O)C=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (S)-Isosclerone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038712
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

62332-73-4, 54712-38-8
Record name Isosclerone, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062332734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOSCLERONE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AU5N5H7K3C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (S)-Isosclerone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038712
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

74 - 76 °C
Record name (S)-Isosclerone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038712
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Occurrence and Distribution of Isosclerone in Biological Systems

Fungal Producers of Isosclerone

This compound has been identified as a secondary metabolite in several fungal species, where it often plays a role in the fungus's interaction with its environment, particularly as a phytotoxin in plant pathogenesis.

Discula sp. and Dogwood Anthracnose Research

Dogwood anthracnose, a severe disease affecting flowering dogwood (Cornus florida) and Pacific dogwood (C. nuttallii), is primarily caused by the fungus Discula destructiva. isa-arbor.comnih.govtandfonline.com This disease manifests as leaf spots, blight, and cankers, leading to dieback and, in many cases, tree mortality. isa-arbor.com Research has identified species of the fungus Discula as the consistent pathogen associated with these symptoms. isa-arbor.comapsnet.org While the production of this compound is not the central focus of most dogwood anthracnose research, the broader class of naphthalenones and other secondary metabolites are known to be virulence factors in related fungal pathogens. The study of Discula species and their metabolic products is crucial for understanding the mechanisms of this destructive disease. nih.govct.gov

Neofusicoccum parvum and Grapevine Canker Studies

Neofusicoccum parvum is a significant pathogen responsible for grapevine canker diseases, contributing to dieback and reduced vineyard longevity. mdpi.comresearchgate.net This fungus produces a range of phytotoxic metabolites, and this compound has been identified among them. mdpi.comresearchgate.net The production of this compound by N. parvum is noteworthy as it was the first time this compound was reported from a species within the Botryosphaeriaceae family. researchgate.net Studies have shown that when grown in liquid culture, N. parvum synthesizes this compound along with other toxic compounds like hydroxymelleins and tyrosol. researchgate.netresearchgate.net These metabolites are implicated in the foliar symptoms observed in infected grapevines, suggesting they are translocated through the plant's vascular system. researchgate.netmdpi.com

Phaeoacremonium aleophilum and Esca Disease Investigations

Phaeoacremonium aleophilum (now often referred to as Phaeoacremonium minimum) is a key fungal agent associated with Esca, a destructive grapevine trunk disease. unifr.chfrontiersin.orgethz.ch This fungus is known to produce several phytotoxic secondary metabolites, including the naphthalenone pentaketides scytalone (B1230633) and this compound. unifr.chfrontiersin.orgfupress.net In vitro studies have demonstrated that P. aleophilum secretes these compounds into its culture medium. fupress.net When these purified metabolites are applied to detached grapevine leaves, they induce symptoms similar to those seen in Esca, such as chlorotic and necrotic spots. fupress.netencyclopedia.pub this compound, in particular, has been observed to cause large, coalescing chlorotic and necrotic areas on leaves. fupress.netencyclopedia.pub The production of these toxins is considered a significant factor in the disease's pathology. frontiersin.org

Phaeomoniella chlamydospora and Esca Disease Research

Alongside P. aleophilum, Phaeomoniella chlamydospora is another primary fungal pathogen implicated in the Esca disease complex of grapevines. ethz.chlakecountywinegrape.orgplos.org Research has confirmed that P. chlamydospora also produces this compound and scytalone, both in laboratory cultures and within infected host tissues. nih.govresearchgate.net These phytotoxic metabolites have been detected in the xylem sap, leaves, and berries of grapevines showing Esca symptoms, indicating their transport throughout the plant. nih.gov The presence of this compound is linked to the development of leaf symptoms characteristic of the disease. lakecountywinegrape.org Studies involving the application of purified this compound to healthy grapevine tissues have replicated these symptoms, supporting its role as a virulence factor. researchgate.net

Aspergillus fumigatus (Marine-Derived) and Endophytic Fungi Studies

Aspergillus fumigatus, a ubiquitous fungus, is also found in marine environments as an endophyte living within other organisms like algae. nih.govnih.gov Strains of A. fumigatus isolated from these marine sources have been found to produce this compound. nih.govdntb.gov.ua This discovery highlights the broad distribution of this compound beyond terrestrial plant pathogens. Endophytic fungi, in general, are a rich source of novel bioactive compounds, and the isolation of this compound from a marine-derived A. fumigatus underscores the chemical diversity of these organisms. nih.govfrontiersin.orgjmb.or.kr

Botrytis cinerea and Plant Pathogen Research

Botrytis cinerea is a notorious plant pathogen with a very broad host range, causing gray mold disease on numerous crops. nih.govfrontiersin.org While it is known for producing a variety of secondary metabolites that act as virulence factors, the production of this compound is not a defining characteristic of this species in the same way as it is for the Esca-associated fungi. plos.orgmdpi.commdpi.com However, the biosynthetic pathways for naphthalenones are present in many fungi, and related compounds are part of the complex chemical arsenal (B13267) that B. cinerea employs to infect plants. nih.gov

Table 1: Fungal Producers of this compound and Associated Research Areas

Fungal SpeciesAssociated Disease/Research AreaKey Findings
Discula sp.Dogwood AnthracnoseAssociated with dieback and mortality of dogwood trees. isa-arbor.comapsnet.org
Neofusicoccum parvumGrapevine CankerProduces this compound and other phytotoxins that contribute to disease symptoms. mdpi.comresearchgate.net
Phaeoacremonium aleophilumEsca DiseaseSecretes this compound, which induces chlorotic and necrotic spots on grapevine leaves. fupress.netencyclopedia.pub
Phaeomoniella chlamydosporaEsca DiseaseProduces this compound, found in the vascular system and leaves of infected grapevines. nih.gov
Aspergillus fumigatus (Marine-Derived)Endophytic Fungi StudiesMarine strains produce this compound, demonstrating its presence in diverse ecological niches. nih.govdntb.gov.ua
Botrytis cinereaPlant Pathogen ResearchA major plant pathogen with complex secondary metabolism; naphthalenone pathways are relevant. nih.govfrontiersin.org

Botrytis fabae and Plant Pathogen Research

Plant Sources of this compound and Related Compounds

While predominantly found in fungi, this compound and its enantiomer, regiolone (B592930), have also been isolated from plant sources, particularly within the Juglans genus.

The genus Juglans (walnuts) is known to produce a variety of secondary metabolites, including naphthalenones.

Juglans regia (Persian or English Walnut) : (+)-Isosclerone has been isolated from the green husks of Juglans regia. researchgate.netresearchgate.net Other related tetralones have also been identified in this species. researchgate.net

Juglans mandshurica (Manchurian Walnut) : This species is another source of (+)-isosclerone. nih.govnaturalproducts.net

Phytotoxicity of Juglone (B1673114) : The Juglans genus is well-known for producing juglone, a naphthoquinone that is structurally related to this compound. mortonarb.org Juglone is known for its allelopathic effects, inhibiting the growth of many other plants in its vicinity. mortonarb.org This highlights the role of such compounds as phytotoxins within the plant kingdom itself.

Table 2: Plant Sources of this compound

Plant Species Part of Plant Compound Reference(s)
Juglans regia Green Husks (+)-Isosclerone researchgate.net, researchgate.net
Juglans mandshurica Not specified (+)-Isosclerone nih.gov, naturalproducts.net

Environmental Contexts of this compound Isolation

This compound has been isolated from various environmental contexts, often as a result of the producing organism's interaction with its surroundings.

Infected Plant Tissues : As a phytotoxin produced by plant pathogens, this compound is found in diseased plant tissues. For example, in grapevines affected by esca disease, this compound has been detected in the xylem sap, leaves, and berries. mdpi.com Its presence in the xylem indicates its transport throughout the plant, contributing to the systemic nature of the disease symptoms.

Marine Environments : this compound has been isolated from a marine-derived fungus, Aspergillus fumigatus. uq.edu.au This demonstrates that the production of this compound is not limited to terrestrial fungi and that marine environments are a potential source of bioactive compounds like this compound.

Soil : A strain of Cytospora sp. that produces this compound was isolated from a soil sample. nih.gov

Biosynthesis of Isosclerone

Elucidation of the Polyketide Pathway for Isosclerone Synthesis

The biosynthesis of this compound proceeds via a well-established polyketide pathway. naturalproducts.net Specifically, it is recognized as a member of the 1,8-dihydroxynaphthalene (DHN)-melanin pathway, which produces various naphthalenone and naphthalene (B1677914) derivatives. researchgate.net Polyketides are synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). wikipedia.org The general mechanism involves the sequential, stepwise condensation of a "starter" unit, typically acetyl-CoA, with several "extender" units, most commonly malonyl-CoA. wikipedia.org Each condensation step is accompanied by a decarboxylation, extending the carbon chain and creating a beta-keto functional group. wikipedia.org This process is analogous to fatty acid biosynthesis but often results in a more diverse array of chemical structures due to variations in the reductive and dehydrative steps following condensation. wikipedia.org

Initial Pentaketide (B10854585) Assembly

This compound is specifically classified as a naphthalenone pentaketide. mdpi.complos.orgapsnet.org This designation indicates that its molecular backbone is constructed from a linear polyketide chain assembled from five two-carbon ketide units. The biosynthesis is initiated by a PKS enzyme that utilizes one molecule of a starter unit (acetyl-CoA) and subsequently adds four molecules of an extender unit (malonyl-CoA). wikipedia.org This iterative process, catalyzed by the PKS, results in a linear pentaketide intermediate, which serves as the direct precursor for the subsequent cyclization reactions that define the this compound structure. wikipedia.orgnih.gov

Cyclization and Stereochemical Control in Biosynthesis

Following the assembly of the linear pentaketide chain, the molecule undergoes a series of enzyme-mediated intramolecular cyclization events to form the characteristic bicyclic naphthalenone core. wikipedia.org The precise folding of the polyketide chain within the enzyme's active site dictates the regioselectivity of the cyclization, ensuring the formation of the correct ring system. numberanalytics.com

Stereochemical control is a critical aspect of this process, as the cyclization reactions create specific stereocenters in the final molecule. numberanalytics.com This control is exerted by the three-dimensional architecture of the enzyme's catalytic pocket, which acts as a molecular template, guiding the conformation of the reactive intermediate. numberanalytics.comorganic-chemistry.org While the exact enzymatic steps for this compound are a subject of ongoing research, the principles of stereospecific, enzyme-catalyzed cyclizations are fundamental to the biosynthesis of such complex natural products. researchgate.net

Identification and Characterization of Biosynthetic Gene Clusters

In fungi, the genes responsible for the biosynthesis of a secondary metabolite are typically organized into a contiguous block on the chromosome known as a Biosynthetic Gene Cluster (BGC). nih.govjmicrobiol.or.kr These clusters contain the gene for the core "backbone" enzyme—in this case, a PKS—along with genes encoding "decorating" enzymes (e.g., reductases, oxidases), transporters, and regulatory proteins. nih.gov

The genomes of fungi known to produce this compound, such as those from the genera Aspergillus, Neofusicoccum, and Sclerotinia, are rich in secondary metabolite BGCs. researchgate.netnih.govmdpi.com Research to pinpoint the exact BGC for this compound has involved genome mining and comparative genomics. researchgate.net Studies on Sclerotinia sclerotiorum, for example, have identified candidate nonreducing Type I PKSs (NR-PKSs) that could be responsible for producing naphthalenes like this compound, although the pathway was described as unknown at the time. nih.gov A powerful strategy for linking a BGC to its product is the heterologous expression of the gene cluster in a different host organism. researchgate.net This approach has successfully linked homologous BGCs to the production of naphthalenone compounds, confirming the genetic basis of their synthesis. researchgate.net

Enzymatic Mechanisms Involved in this compound Formation

The central enzyme in this compound biosynthesis is a nonreducing polyketide synthase (NR-PKS). nih.gov These large, multi-domain enzymes catalyze the formation of aromatic polyketides. The fundamental mechanism involves a series of Claisen condensations to assemble the polyketide chain from acetate (B1210297) units. wikipedia.orgnih.gov The enzyme's active site provides a specific environment that lowers the activation energy of the reaction, dramatically increasing the reaction rate compared to the uncatalyzed process. libretexts.orgamazonaws.com

The process can be broken down into key steps:

Chain Initiation: The PKS is primed with a starter unit (acetyl-CoA).

Chain Elongation: The growing polyketide chain, tethered to an acyl-carrier protein (ACP) domain of the PKS, is iteratively extended by the addition of malonyl-CoA units. wikipedia.org

Cyclization/Aromatization: Unlike highly reducing PKSs that produce saturated chains, NR-PKSs contain domains that catalyze intramolecular cyclization and subsequent aromatization of the folded polyketide intermediate to yield the final naphthalenone scaffold. nih.gov

Other tailoring enzymes encoded within the BGC may then perform final modifications to produce this compound. nih.gov

Precursor Incorporation Studies in Biosynthetic Pathways

Precursor incorporation studies are a foundational technique for elucidating biosynthetic pathways. core.ac.uk This method involves feeding the producing organism a putative precursor that has been enriched with a stable isotope, most commonly Carbon-13 (¹³C). core.ac.uk For a polyketide like this compound, ¹³C-labeled acetate is the logical precursor to test.

After a period of incubation, the target metabolite (this compound) is isolated, and the location and pattern of ¹³C incorporation are determined using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). core.ac.uk By analyzing the resulting labeling pattern, researchers can definitively confirm the precursor-product relationship and map the flow of atoms from the precursor into the final structure. core.ac.uknih.gov This confirms that the backbone is assembled from acetate units and validates the proposed polyketide origin of the molecule. wikipedia.org

Synthetic Methodologies for Isosclerone and Its Analogues

Total Synthesis Strategies for Isosclerone

Total synthesis provides a means to construct the this compound molecule from simple, commercially available starting materials. wikipedia.orglumenlearning.com This approach is crucial for confirming the structure of the natural product and for producing quantities sufficient for biological evaluation. wikipedia.orgosaka-u.ac.jp Various strategies have been employed to construct the characteristic tetralone framework of this compound. semanticscholar.orgsemanticscholar.org

Key Synthetic Intermediates and Reactions

The construction of the tetralone core is a central challenge in the total synthesis of this compound. Several key reactions and intermediates have been pivotal in achieving this goal. Ring-formation reactions such as the Diels-Alder and Friedel-Crafts acylation-cyclization are common strategies. semanticscholar.orgsemanticscholar.org Radical cyclization reactions have also been successfully employed. semanticscholar.org

Table 1: Key Reactions in the Total Synthesis of this compound and Related Tetralones

Reaction TypeDescriptionReference
Diels-Alder CycloadditionA powerful ring-forming reaction used to construct the bicyclic core. semanticscholar.orgsemanticscholar.org
Friedel-Crafts AcylationUsed to introduce an acyl group onto an aromatic ring, often followed by an intramolecular cyclization to form the tetralone. semanticscholar.orgsemanticscholar.org
Intramolecular Heck ReactionA palladium-catalyzed reaction to form a new carbon-carbon bond and close the ring. mdpi.com
Radical CyclizationUtilizes free radical intermediates to achieve ring formation. semanticscholar.org
Aldol CondensationA classic method for forming carbon-carbon bonds and constructing ring systems. pku.edu.cn

Stereoselective Approaches in Total Synthesis

Controlling the stereochemistry at the C-4 position of this compound is a critical aspect of its total synthesis, as the biological activity can be dependent on the specific stereoisomer. researchgate.net Stereoselective synthesis aims to produce a single enantiomer or diastereomer of the target molecule. lumenlearning.comethz.ch

Several methods have been developed to achieve stereocontrol. These include the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. ethz.ch Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is another powerful strategy. lumenlearning.com

For instance, stereoselective reduction of a ketone precursor can establish the desired stereocenter at C-4. Additionally, enzymatic resolutions can be employed to separate a racemic mixture of intermediates, yielding the desired enantiomer for the remainder of the synthesis. ethz.ch The development of highly stereoselective reactions is crucial for the efficient and practical synthesis of enantiomerically pure this compound. colab.wsnih.gov

Semi-Synthesis of this compound and its Derivatives

Semi-synthesis, also known as partial chemical synthesis, utilizes naturally occurring compounds as starting materials for chemical modifications. wikipedia.org This approach can be more efficient and cost-effective than total synthesis, especially for complex molecules where a significant portion of the structure is readily available from a natural source. wikipedia.orgeupati.eu

Utilization of Natural Precursors in Semi-Synthetic Routes

The semi-synthesis of this compound and its derivatives often begins with the isolation of a structurally related natural product. wikipedia.orgeupati.eu For example, it has been hypothesized that naphthoquinones like flaviolin (B1202607) and juglone (B1673114) could serve as biosynthetic precursors to naphthalenones such as this compound through the reduction of a carbonyl group. researchgate.net In a laboratory setting, a similar transformation could be envisioned.

A key advantage of semi-synthesis is that it can bypass many of the challenging steps involved in constructing the core scaffold of the molecule from scratch. wikipedia.org This allows chemists to focus on late-stage functionalization and the introduction of diverse modifications to create a library of analogues for biological testing. nih.gov The development of drugs like paclitaxel (B517696) and artemisinin (B1665778) has relied heavily on semi-synthetic strategies. wikipedia.orgfrontiersin.org

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the power of traditional organic chemistry with the high selectivity and efficiency of enzymatic reactions. mdpi.comnih.gov Enzymes can catalyze reactions with exquisite stereoselectivity and regioselectivity under mild conditions, often outperforming purely chemical methods. nih.gov

In the context of this compound synthesis, enzymes could be employed for key stereoselective transformations, such as the reduction of a ketone to create the chiral alcohol at C-4. researchgate.net Biotransformation of a precursor like juglone using an endophytic fungus has been shown to produce (4S)-isosclerone in a single enantioselective step. nih.gov This highlights the potential of using whole-cell or isolated enzyme systems to simplify synthetic routes and improve their efficiency. mdpi.comchemrxiv.org The use of biocatalysis is a rapidly growing area in natural product synthesis, offering greener and more effective routes to complex molecules. nih.gov

Design and Synthesis of this compound Analogues

The design and synthesis of analogues of a bioactive natural product is a crucial step in drug discovery and development. osaka-u.ac.jpnih.gov By systematically modifying the structure of this compound, researchers can probe the structure-activity relationship (SAR), identifying which parts of the molecule are essential for its biological effects and which can be altered to improve properties like potency and selectivity. mdpi.com

The synthesis of analogues can be achieved through both total synthesis and semi-synthesis. nih.govresearchgate.net Total synthesis allows for the creation of analogues with significant structural changes that would be difficult to achieve through modification of the natural product itself. berkeley.edu For example, entirely new ring systems can be constructed or key functional groups can be replaced with bioisosteres.

Semi-synthetic approaches are well-suited for generating a library of closely related analogues by modifying the functional groups on the this compound scaffold. nih.gov This can involve reactions such as esterification, etherification, or oxidation at various positions on the molecule. The resulting analogues are then screened for their biological activity to build a comprehensive understanding of the SAR. nih.gov

Structural Modifications for Research Purposes

Structural modification is a fundamental strategy in drug discovery used to explore the structure-activity relationship (SAR) of a lead compound. The goal is to identify which parts of the molecule are essential for its biological activity (the pharmacophore) and to optimize properties such as potency, selectivity, and metabolic stability. For this compound, this would involve the systematic synthesis of various analogues where specific functional groups or parts of the molecular scaffold are altered.

While extensive SAR studies specifically detailing a wide range of this compound analogues are not widely reported in publicly available scientific literature, the general principles of chemical synthesis allow for a number of potential modifications. Common strategies that could be applied to the this compound scaffold include:

Modification of Hydroxyl Groups: The two hydroxyl groups on the this compound structure, one phenolic and one alcoholic, are prime targets for modification. They could be converted to ethers or esters to investigate the importance of hydrogen bond donating or accepting capabilities at these positions.

Alterations to the Carbonyl Group: The ketone group could be reduced to a hydroxyl group, or its reactivity could be otherwise altered to probe its role in the molecule's biological interactions.

Substitution on the Aromatic Ring: The aromatic ring of the naphthalenone core could be substituted with various groups (e.g., halogens, alkyls, methoxy (B1213986) groups) to modulate the electronic properties and steric profile of the molecule.

Stereochemical Variations: The chiral center at the C4 position is critical. Synthesis of the opposite enantiomer or diastereomers would be essential to determine the stereochemical requirements for biological activity. Biocatalytic methods, for instance, have been highlighted as a direct route to produce specific stereoisomers like (4S)-isosclerone. researchgate.net

These modifications would typically be achieved through multi-step organic synthesis, starting from commercially available precursors or by chemical transformation of the natural product itself (hemisynthesis). The resulting library of analogues would then be subjected to biological assays to build a comprehensive SAR profile, guiding the design of more potent and selective compounds.

Derivatization Strategies for Mechanistic Probes

To investigate the detailed molecular mechanism of a bioactive compound, researchers often develop chemical probes. mdpi.comresearchgate.net These are modified versions of the parent molecule that carry a specific tag or label, allowing for the visualization or identification of its cellular targets and interactions. nih.govchemrxiv.org A chemical probe should ideally retain the biological activity and target specificity of the original compound. mdpi.comchemicalprobes.org

The development of mechanistic probes derived from the this compound scaffold is not extensively documented in scientific literature. However, established derivatization strategies could be applied to create such tools for research. These strategies typically involve attaching a functional handle to a position on the molecule that is not critical for its biological activity, as determined by SAR studies.

Potential Derivatization Strategies for this compound:

Affinity-Based Probes: A biotin (B1667282) tag could be attached to this compound via a flexible linker. This biotinylated probe could be used in pull-down assays with cell lysates to isolate its protein binding partners, which can then be identified using techniques like mass spectrometry.

Fluorescent Probes: Attaching a fluorophore (e.g., a fluorescein (B123965) or rhodamine derivative) would create a fluorescent this compound analogue. rsc.org This probe would enable researchers to visualize the compound's subcellular localization in real-time using fluorescence microscopy, providing clues about its site of action.

Photo-affinity Probes: Incorporating a photo-reactive group (like a diazirine or benzophenone) would allow for the probe to be covalently cross-linked to its biological target upon exposure to UV light. This provides a more robust method for identifying direct binding partners.

The creation of these specialized chemical tools is a complex process that requires a combination of synthetic organic chemistry, biochemistry, and cell biology. While these specific probes for this compound have not been described, their development would be a logical next step in elucidating its precise mechanism of action at the molecular level.

Molecular and Cellular Mechanisms of Isosclerone Activity in Vitro Focus

Target Identification and Engagement in Biological Systems

Isosclerone, a naphthalenone compound isolated from marine-derived fungi like Aspergillus fumigatus, has demonstrated significant biological activity, particularly in the context of cancer cell biology. researchgate.netresearchgate.netnih.gov Target identification studies aim to pinpoint the specific molecules, such as proteins or genes, with which this compound interacts to elicit its cellular effects. biobide.com This process is crucial for understanding its mechanism of action and for the potential development of new therapeutic strategies. biobide.com Research indicates that this compound's antiproliferative and pro-apoptotic effects in cancer cells, such as the human breast cancer cell line MCF-7, are a result of its engagement with multiple intracellular targets and signaling pathways. researchgate.netnih.govresearchgate.net Computational docking studies have suggested that this compound can bind to the active site of the tumor suppressor p53 DNA-binding domain, indicating a direct interaction that could influence its function. researchgate.net Furthermore, its ability to modulate key signaling pathways and protein expression highlights its engagement with the cellular machinery controlling cell cycle progression and apoptosis. researchgate.netresearchgate.net

Interaction with Cellular Signaling Pathways

This compound exerts its biological effects by modulating several critical cellular signaling pathways that are often dysregulated in cancer. researchgate.netresearchgate.net These pathways are complex networks of proteins that transmit signals from the cell surface to the nucleus, ultimately controlling processes like cell growth, proliferation, and survival. numberanalytics.comlibretexts.org this compound has been shown to interfere with these pathways, leading to the inhibition of cancer cell proliferation and the induction of programmed cell death (apoptosis). researchgate.netresearchgate.net

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (ERK, JNK, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. nih.govwaocp.org This pathway consists of several components, including the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAP kinases. nih.govfrontiersin.org Research has demonstrated that this compound can inhibit the phosphorylation of ERK, JNK, and p38 in a dose-dependent manner in MCF-7 breast cancer cells. researchgate.net This inhibition blocks the signal transduction of the MAPK pathway, contributing to the antiproliferative effects of this compound. researchgate.net The modulation of the MAPK pathway is a significant mechanism through which this compound exerts its anticancer activity. researchgate.net

Nuclear Factor-kappa B (NF-κB) Signaling Inhibition

Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that plays a crucial role in regulating the immune response, inflammation, and cell survival. wikipedia.org In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis. wikipedia.org this compound has been found to inhibit the NF-κB signaling pathway. researchgate.netresearchgate.net It achieves this by blocking the activation of IκB kinase (IKK), which is responsible for phosphorylating the inhibitor of κB (IκBα). researchgate.netresearchgate.net This action prevents the degradation of IκBα and the subsequent translocation of NF-κB dimers (p50 and p65) into the nucleus, thereby inhibiting the transcription of NF-κB target genes. researchgate.netresearchgate.netresearchgate.net This inhibition of NF-κB signaling is a key component of this compound's pro-apoptotic activity. researchgate.netnih.gov

Cyclin-Dependent Kinase (CDK) and Cyclin Protein Regulation

The cell cycle is a tightly regulated process controlled by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. qiagen.comwikipedia.org Different cyclin-CDK complexes drive the progression through the various phases of the cell cycle. qiagen.comkhanacademy.org this compound has been shown to inhibit cell cycle progression in MCF-7 cells by down-regulating the expression of key cell cycle regulatory proteins. researchgate.net Specifically, treatment with this compound leads to a dose-dependent decrease in the protein expression of CDK2, CDK4, cyclin B1, and cyclin E. researchgate.net By altering the levels of these critical regulators, this compound effectively halts the cell cycle, preventing cancer cell proliferation. researchgate.net

p53 Pathway Upregulation

The p53 protein is a critical tumor suppressor that responds to cellular stress by initiating cell cycle arrest, DNA repair, or apoptosis. nih.govmdpi.com The upregulation of the p53 pathway is a key mechanism for inhibiting tumor growth. nih.gov Research indicates that this compound can upregulate p53 at the transcriptional level. researchgate.net Computational studies further support this by showing that this compound can dock at the active site of the p53 DNA-binding domain, suggesting a direct interaction. researchgate.net While some studies suggest that this compound's effects can be independent of p53 in certain contexts, its ability to modulate p53 target genes like p21 and PUMA points to a significant role for the p53 pathway in its mechanism of action. biorxiv.org

Effects on Apoptotic and Anti-Apoptotic Protein Expression (e.g., Bcl-2, Bax, Caspases, Cytochrome C)

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. It is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins. mdpi.com this compound has been shown to induce apoptosis in cancer cells by modulating the expression of these key regulatory proteins. researchgate.netnih.gov

Specifically, this compound treatment leads to the downregulation of the anti-apoptotic protein Bcl-2. researchgate.netresearchgate.net Concurrently, it upregulates the expression of the pro-apoptotic protein Bax. researchgate.netresearchgate.net This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm. researchgate.netresearchgate.netmdpi.com

The release of cytochrome c is a critical step in the intrinsic apoptotic pathway. In the cytoplasm, cytochrome c, along with Apaf-1, activates a cascade of caspases, which are the executioners of apoptosis. researchgate.netresearchgate.net Studies have shown that this compound treatment increases the levels of caspase-3, caspase-8, and caspase-9. researchgate.netresearchgate.netnih.gov The activation of these caspases ultimately leads to the cleavage of cellular proteins and the characteristic morphological changes of apoptosis. mdpi.com

Table 1: Summary of this compound's Effects on Key Proteins

Protein/Protein Family Cellular Function Effect of this compound Treatment Reference
MAPK Pathway
ERK Proliferation, Differentiation Inhibition of phosphorylation researchgate.net
JNK Stress response, Apoptosis Inhibition of phosphorylation researchgate.net
p38 Stress response, Inflammation Inhibition of phosphorylation researchgate.net
NF-κB Pathway
IKK Activates NF-κB pathway Blocks activation researchgate.netresearchgate.net
p50/p65 Transcription factors Inhibits transcription researchgate.netresearchgate.net
Cell Cycle Regulators
CDK2 Cell cycle progression Down-regulation researchgate.net
CDK4 Cell cycle progression Down-regulation researchgate.net
Cyclin B1 Mitosis Down-regulation researchgate.net
Cyclin E G1/S transition Down-regulation researchgate.net
p53 Pathway
p53 Tumor suppressor Upregulation researchgate.net
Apoptotic Proteins
Bcl-2 Anti-apoptotic Down-regulation researchgate.netresearchgate.net
Bax Pro-apoptotic Up-regulation researchgate.netresearchgate.net
Caspase-3 Executioner caspase Up-regulation/Activation researchgate.netresearchgate.netnih.gov
Caspase-8 Initiator caspase Up-regulation/Activation researchgate.netresearchgate.net
Caspase-9 Initiator caspase Up-regulation/Activation researchgate.netresearchgate.net
Cytochrome C Activates caspases Increased mitochondrial release researchgate.netresearchgate.net

DNA Damage Induction and Associated Cellular Responses

This compound has been demonstrated to induce DNA damage, a key mechanism that can trigger cellular responses leading to apoptosis. In vitro studies on human breast cancer cells (MCF-7) have shown that this compound treatment leads to significant DNA fragmentation in a dose-dependent manner. researchgate.net This damage to the DNA is a critical event that can activate cellular surveillance systems. researchgate.net

The cellular response to this damage involves the activation of specific signaling pathways. Research indicates that this compound can inhibit the NF-κB signaling pathway by blocking the activation of IKK and the transcription of p50 and p65. researchgate.netresearchgate.net Furthermore, this compound treatment has been shown to modulate the expression of proteins involved in apoptosis. It reduces the levels of the anti-apoptotic protein Bcl-2 while increasing the levels of the pro-apoptotic protein Bax. researchgate.net This shift in the Bax/Bcl-2 ratio is a well-known trigger for the mitochondrial apoptotic cascade. Consequently, increased levels of caspases-3, -8, and -9, along with the release of Apaf-1 and cytochrome C from the mitochondria into the cytoplasm, have been observed, ultimately leading to caspase-9-induced apoptosis. researchgate.netresearchgate.net

Table 1: Effect of this compound on Apoptotic Protein Expression in MCF-7 Cells researchgate.netresearchgate.net

ProteinEffect of this compound TreatmentCellular Function
Bcl-2 Decreased expressionAnti-apoptotic
Bax Increased expressionPro-apoptotic
Caspase-3 Increased levelsExecutioner caspase in apoptosis
Caspase-8 Increased levelsInitiator caspase in extrinsic pathway
Caspase-9 Increased levelsInitiator caspase in intrinsic pathway
p50 (NF-κB) Inhibited transcriptionTranscription factor involved in survival
p65 (NF-κB) Inhibited transcriptionTranscription factor involved in survival

Modulation of Matrix Metalloproteinase (MMP) Activities

This compound has been found to modulate the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are zinc-dependent enzymes crucial for the degradation of the extracellular matrix. researchgate.netresearchgate.net The expression and activity of these MMPs are often upregulated in pathological conditions. frontiersin.org

In vitro studies using the MCF-7 human breast cancer cell line have demonstrated that this compound can repress both the gene and protein expression of MMP-2 and MMP-9. researchgate.net This inhibitory effect is mediated through the attenuation of the MAPK signaling pathway, including the phosphorylation of molecules like ERK, JNK, and P38. researchgate.netresearchgate.net By downregulating these MMPs, this compound can inhibit cancer cell migration and invasion, processes that are heavily dependent on the remodeling of the extracellular matrix. researchgate.net

Table 2: Modulation of MMPs by this compound in MCF-7 Cells researchgate.net

MMPEffect on Gene ExpressionEffect on Protein ExpressionAssociated Signaling Pathway
MMP-2 RepressedRepressedMAPK
MMP-9 RepressedRepressedMAPK

Enzyme Inhibition Studies (e.g., DNA Gyrase, Topoisomerase IV)

This compound has been investigated for its potential to inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. scispace.com These enzymes are essential for bacterial DNA replication and are well-established targets for antibiotics. hep-bejune.chmdpi.com DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily involved in decatenating replicated chromosomes. researchgate.net

Molecular docking studies have provided insights into the potential inhibitory activity of this compound. These computational analyses suggest that this compound possesses the necessary structural features to bind to the active sites of Staphylococcus aureus DNA gyrase and topoisomerase IV. researchgate.net The binding of this compound within these sites is predicted to interfere with the normal enzymatic function, suggesting a mechanism of inhibition. researchgate.netscispace.com While these in silico findings are promising, further in vitro enzymatic assays are required to definitively confirm the inhibitory potency and mechanism of this compound against these bacterial enzymes.

Role in Phytotoxicity Mechanisms

This compound is a recognized fungal phytotoxin that plays a significant role in plant-pathogen interactions and exhibits herbicidal properties. nih.govnih.gov Its phytotoxicity has been observed in various plant species, where it can cause symptoms such as necrotic lesions, wilting, and inhibition of growth. nih.govcabidigitallibrary.org

Interference with Plant Metabolic Pathways

This compound exerts its phytotoxic effects by interfering with crucial plant metabolic pathways. nih.govresearchgate.net One of the proposed mechanisms of action involves the disruption of photosynthesis. Studies have suggested that related naphthalenone compounds can inhibit the photosynthetic electron transport chain in isolated chloroplasts. mdpi.com This disruption would lead to a decrease in energy production and the generation of reactive oxygen species (ROS), causing oxidative stress and cellular damage. inforang.comfrontiersin.org

Furthermore, as a phytotoxin, this compound is known to interfere with normal metabolic processes which can lead to the accumulation of toxic compounds or the depletion of essential metabolites, ultimately affecting plant health and viability. researchgate.netmdpi.com The interference with metabolic pathways can also trigger broader stress responses within the plant. nih.gov

Cellular Responses in Plant Host-Pathogen Interactions

This compound is a key secondary metabolite produced by several plant pathogenic fungi, including species from the Botryosphaeriaceae family and Phaeocremonium minimum, which are associated with grapevine trunk diseases like Esca. researchgate.netcabidigitallibrary.orgmdpi.com In the context of host-pathogen interactions, this compound acts as a virulence factor that helps the fungus invade and colonize the host plant. researchgate.netmdpi.com

The phytotoxin is suspected to be translocated from the infected wood to the leaves via the xylem, where it contributes to the expression of foliar symptoms such as necrosis and wilting. researchgate.netcabidigitallibrary.org At the cellular level, the presence of this compound can induce a defense response in the host plant. hep-bejune.ch This can include the production of reactive oxygen species (ROS), which, while part of the defense mechanism, can also lead to oxidative damage and cell death if not properly controlled. inforang.commdpi.comresearchgate.net The interaction between this compound and the plant's defense signaling pathways, which may involve hormones like jasmonic acid and salicylic (B10762653) acid, is a critical determinant of the outcome of the infection. researchgate.netnih.gov

Influence on Plant Growth Regulatory Processes

This compound is recognized for its activity as a plant growth regulator, exhibiting both inhibitory and, in some contexts, stimulatory effects. researchgate.netresearchgate.net Its influence is dependent on the concentration, the specific plant species, and the tissue type. nih.govmdpi.com

At higher concentrations, this compound generally acts as a growth inhibitor. nih.gov It has been shown to significantly inhibit seed germination and seedling growth in a variety of plants, including lettuce, radish, cucumber, onion, and wheat. nih.govmdpi.com The S-(+)-enantiomer of this compound was found to be more toxic than its R-(-)-regiolone counterpart in these studies. researchgate.netnih.gov

Conversely, at lower concentrations, this compound can exhibit a growth-promoting effect, a phenomenon known as hormesis. nih.gov For instance, low concentrations of this compound have been observed to promote the growth of grapevine callus tissue. researchgate.net This dual activity highlights the complexity of its role in regulating plant growth processes and suggests that its effects are finely tuned. nih.govnih.gov

Table 3: Phytotoxic Effects of this compound on Various Plant Species nih.govmdpi.com

Plant SpeciesEffect on Seed Germination (High Concentration)Effect on Seedling Growth (High Concentration)Notes
Lettuce (Latuca sativa) InhibitionInhibitionS-(+)-isosclerone was most active on seedling growth.
Radish (Raphanus sativus) InhibitionInhibition
Cucumber (Cucumis sativus) InhibitionInhibitionPromotion of seedling growth observed at low concentrations.
Onion (Allium cepa) InhibitionInhibition
Wheat (Triticum aestivum) InhibitionInhibition

Antimicrobial Activity Mechanisms (In Vitro)

The antimicrobial properties of this compound, particularly its antifungal activity, are linked to its interference with crucial biosynthetic pathways in fungi. Research indicates that this compound is a metabolite produced via the pentaketide (B10854585) pathway, which is also responsible for the synthesis of dihydroxynaphthalene (DHN)-melanin in certain fungi. researchgate.netresearchgate.net

Melanin (B1238610) is a pigment that provides structural integrity to the fungal cell wall and protects the fungus from environmental stressors and host immune responses. The isolation of this compound from Sclerotinia sclerotiorum suggests that the DHN-melanin pathway is operational within the fungus. researchgate.net This pathway can be targeted by fungicides like tricyclazole, which inhibit melanin biosynthesis. researchgate.netresearchgate.net this compound's role as a secondary metabolite in this pathway indicates that its production is intertwined with processes essential for fungal survival and virulence. While direct enzymatic inhibition data for this compound is not extensively detailed, its connection to the melanin biosynthesis pathway provides a key insight into its potential mechanism of antifungal action, which involves the disruption of cell wall formation and integrity. frontiersin.orgmdpi.com

Neuroprotective Activity Mechanisms (In Vitro)

This compound has demonstrated notable neuroprotective capabilities in in vitro models of neuronal damage. Studies have shown that this compound can protect neuronal cells from cytotoxicity induced by excessive glutamate, a primary mediator of excitotoxic cell death in various neurodegenerative conditions. nih.govjournalgrid.com

In one study, this compound, alongside other compounds, was found to significantly improve the viability of glutamate-injured PC-12 cells. nih.govjournalgrid.com At concentrations of 40 µM and 80 µM, it enhanced cell viability from a baseline of 67.8% to 84.8%. nih.gov This protective effect suggests that this compound can counteract the downstream effects of glutamate-induced oxidative stress, which is a key factor in neuronal cell death. nih.govfrontiersin.orghelsinki.fi While the precise molecular targets of this compound in this context require further elucidation, its ability to mitigate glutamate-induced damage in neuronal cell lines like PC-12 and HT22 highlights its potential as a neuroprotective agent. nih.govjournalgrid.com The mechanism is likely tied to the modulation of cellular defense systems against oxidative stress. frontiersin.orgmdpi.com

General Cytotoxic Effects on Cell Lines (Mechanistic Insights Only)

This compound exhibits significant cytotoxic and anti-proliferative effects, particularly against human breast cancer cell lines such as MCF-7. researchgate.nettandfonline.com The underlying mechanisms are multi-faceted, primarily involving the induction of apoptosis through the modulation of key cellular signaling pathways. nih.govvliz.be

Induction of Apoptosis: Treatment with this compound leads to characteristic features of apoptosis, including DNA fragmentation and morphological changes in cancer cells. nih.govresearchgate.net This programmed cell death is initiated through both intrinsic and extrinsic pathways, evidenced by the activation of multiple caspases. Western blot and RT-PCR analyses have confirmed that this compound up-regulates the expression of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3) in a dose-dependent manner. nih.govresearchgate.net

The activation of the intrinsic mitochondrial pathway is a key event. This compound treatment decreases the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. researchgate.netresearchgate.net This shift in the Bax/Bcl-2 ratio disrupts mitochondrial membrane integrity, leading to the release of cytochrome C and Apaf-1 into the cytoplasm, which subsequently activates caspase-9 and triggers the apoptotic cascade. researchgate.netresearchgate.net

Modulation of Signaling Pathways: this compound's pro-apoptotic activity is strongly linked to its ability to inhibit critical cell survival pathways.

NF-κB Signaling Pathway: this compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netresearchgate.net It blocks the activation of IκB kinase (IKK) and consequently prevents the transcription of NF-κB subunits p50 and p65 in a dose-dependent manner. researchgate.netnih.govresearchgate.net By suppressing this pathway, this compound inhibits the expression of genes that promote cell proliferation and survival.

MAPK Signaling Pathway: The compound also attenuates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. vliz.beresearchgate.net It has a dose-dependent inhibitory effect on the phosphorylation of key MAPK proteins, including ERK, JNK, and p38. researchgate.netresearchgate.netresearchgate.net This inhibition disrupts signaling related to cell proliferation and migration. researchgate.net

Cell Cycle Arrest: this compound can induce cell cycle arrest. This is achieved by down-regulating the expression of cyclin-dependent kinases (CDK2, CDK4) and cyclins (cyclin B1, cyclin E), which are essential for cell cycle progression. vliz.beresearchgate.net

The table below summarizes the cytotoxic activity of this compound on a specific cancer cell line as reported in the literature.

Cell LineAssay DurationIC₅₀ Value (µmol/L)Source
MCF-7 (Human Breast Cancer)24 hours63.92 tandfonline.com
MCF-7 (Human Breast Cancer)36 hours39.77 tandfonline.com

Structure Activity Relationship Sar Studies of Isosclerone

Correlating Structural Motifs with Specific Biological Activities

The biological activity of isosclerone, a naphthalenone pentaketide (B10854585), is intrinsically linked to its specific structural components. researchgate.netresearchgate.net this compound is produced by the plant pathogen Botrytis cinerea. researchgate.net Its phytotoxic effects have been a primary focus of study, revealing that the core naphthalenone skeleton and its functional groups are key determinants of its activity. researchgate.netresearchgate.net

Stereochemical Influence on Activity (e.g., this compound vs. Regiolone)

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the biological activity of this compound. solubilityofthings.com this compound and regiolone (B592930) are enantiomers, meaning they are mirror images of each other. researchgate.netcomporgchem.com this compound is the (S)-(+)-enantiomer, while regiolone is the (R)-(-)-enantiomer. comporgchem.comnih.govnih.gov

A significant finding in the study of these enantiomers is that the (R) configuration at the C-4 position is a fundamental structural feature for phytotoxic activity. researchgate.net Regiolone, produced by Botrytis fabae, exhibits greater virulence on faba bean plants compared to this compound, which is produced by the more generalist pathogen Botrytis cinerea. This suggests that the specific stereochemistry of regiolone is a key factor in its host-specific phytotoxicity. researchgate.net The difference in activity between these two enantiomers underscores the importance of stereochemistry in molecular recognition by biological targets. nih.gov

Biological Activity of this compound and Regiolone

CompoundStereochemistryProducing OrganismRelative Phytotoxicity
This compound(S)-(+)Botrytis cinereaLess active on faba bean
Regiolone(R)-(-)Botrytis fabaeMore active on faba bean

Identification of Key Pharmacophores for Molecular Interaction

A pharmacophore is an abstract representation of the essential molecular features required for a molecule to interact with a specific biological target. fiveable.menumberanalytics.com For this compound, the key pharmacophoric features are derived from its chemical structure and are crucial for its biological interactions. naturalproducts.netnih.gov

The essential features for this compound's activity include:

Aromatic Ring: The naphthalene (B1677914) ring system forms a rigid scaffold.

Hydrogen Bond Donors and Acceptors: The hydroxyl (-OH) and ketone (C=O) groups can form hydrogen bonds with amino acid residues in a target protein's binding site. nih.gov

Hydrophobic Regions: The carbon skeleton of the molecule contributes to hydrophobic interactions. nih.gov

Defined Stereochemistry: The specific (S) configuration at the chiral center is a critical component of its pharmacophore.

These features, in their specific three-dimensional arrangement, define the pharmacophore of this compound and are responsible for its recognition and binding to its biological target, ultimately leading to its phytotoxic effects. fiveable.menih.gov

Impact of Substituent Modifications on Mechanistic Outcomes

The modification of substituents on the this compound scaffold can significantly impact its biological activity and mechanism of action. wikipedia.orgnsf.gov While specific, extensive SAR studies on a wide range of this compound derivatives are not broadly published, general principles of medicinal chemistry suggest that altering substituents can affect:

Binding Affinity: Adding or removing functional groups can change how tightly the molecule binds to its target. nih.govd-nb.info For example, modifying the hydroxyl groups could alter hydrogen bonding capabilities.

Electronic Properties: Electron-donating or electron-withdrawing groups can influence the reactivity of the molecule. nih.govchemrxiv.org

Steric Hindrance: The size and shape of substituents can affect how the molecule fits into a binding pocket. rsc.org

Understanding these effects is crucial for designing more potent or selective analogs. nih.gov

Computational Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool in elucidating the SAR of complex molecules like this compound. csmres.co.uk For this compound and its enantiomer regiolone, computational methods have been instrumental in definitively assigning their absolute configurations. researchgate.netcomporgchem.com

Key computational techniques employed include:

Ab initio calculations: These were used to predict the theoretical optical rotatory powers and electronic circular dichroism (ECD) spectra of this compound and regiolone. By comparing the computed spectra with experimental data, their (S) and (R) configurations were unambiguously assigned. researchgate.net

Density Functional Theory (DFT): This method has been used to calculate the relative energies of different conformers of the molecules, providing insight into their most stable three-dimensional shapes. comporgchem.comrsc.org

Pharmacophore Modeling: Computational tools can generate 3D pharmacophore models based on the structure of active compounds, which can then be used to screen for other potentially active molecules. nih.govfrontiersin.orgmdpi.com

Molecular Docking: This technique can simulate the interaction of this compound with a potential protein target, helping to visualize binding modes and identify key interactions. nih.gov

These computational approaches provide a deeper understanding of the structural and electronic features that govern the biological activity of this compound, guiding further experimental studies. researchgate.netcomporgchem.com

Computational Methods in this compound Research

Computational MethodApplicationKey Finding
Ab initio calculations (OR, ECD)Assignment of absolute configurationConfirmed this compound as (S) and Regiolone as (R). researchgate.net
Density Functional Theory (DFT)Conformational analysisIdentified low-energy conformers. comporgchem.com

Advanced Analytical Methodologies for Isosclerone Research

Spectroscopic Techniques for Structural Elucidation (Beyond Basic ID)

Spectroscopic methods are indispensable for determining the intricate structural details of isosclerone. These techniques provide information beyond simple identification, offering insights into its three-dimensional structure and stereochemistry.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of organic compounds like this compound. nih.govresearchgate.netmdpi.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. nih.govjeolusa.com By analyzing various NMR parameters such as chemical shifts, coupling constants, and nuclear Overhauser effects (NOE), researchers can piece together the complete structure of this compound.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for identifying the types and numbers of protons and carbons in the molecule. researchgate.netjeolusa.com Two-dimensional (2D) NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are then employed to establish the connectivity between atoms. researchgate.net For instance, HMBC correlations can reveal long-range couplings between protons and carbons, which is critical for assembling the carbon skeleton of this compound. mdpi.com The structure of this compound has been confirmed by comparing its NMR spectroscopic data with literature values. researchgate.net

Mass Spectrometry (MS/MS, HRMS) for Metabolite Profiling

Mass spectrometry (MS) is a highly sensitive analytical technique used for the detection and quantification of metabolites in biological samples. nih.govnih.govsilantes.com In the context of this compound research, high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are particularly valuable for metabolite profiling. nih.govmdpi.com

HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of this compound and its metabolites. mdpi.com This level of precision is crucial for distinguishing between compounds with similar nominal masses. mdpi.com Untargeted metabolomics studies using UHPLC-Orbitrap HRMS can profile a wide range of secondary metabolites, including this compound, in complex mixtures like fungal culture filtrates. nih.govmdpi.com

Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions to generate characteristic fragment patterns. nih.gov These fragmentation patterns serve as a "fingerprint" for the molecule, aiding in its identification and structural characterization. A sensitive multi-reaction monitoring (MRM) method developed on a UPLC-QTrap system allows for the absolute quantification of this compound. nih.govmdpi.com The dereplication of this compound in complex samples is often achieved by matching retention times and HRMS and MS/MS data with those of pure standards. nih.govnih.gov

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration

Determining the absolute configuration of chiral molecules like this compound is essential for understanding their biological activity. wikipedia.org Circular dichroism (CD) and optical rotatory dispersion (ORD) are chiroptical spectroscopic techniques that provide information about the three-dimensional arrangement of atoms in a molecule. researchgate.netgoogleapis.com

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's stereochemistry. ORD, on the other hand, measures the change in the angle of rotation of plane-polarized light as a function of wavelength. googleapis.com

For this compound, the absolute configuration has been unambiguously assigned by comparing experimental CD and ORD data with theoretical spectra calculated using computational methods like time-dependent density functional theory (TDDFT). researchgate.netcomporgchem.com This approach involves simulating the chiroptical properties of possible stereoisomers and matching them to the experimental data. researchgate.net Through this combined experimental and computational approach, this compound has been identified as the (S)-(+)-isomer. comporgchem.com

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for the separation, isolation, and quantification of this compound from complex biological and chemical matrices. youtube.com

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a widely used technique for separating and quantifying compounds in a mixture. openaccessjournals.com In the study of this compound, reversed-phase HPLC (RP-HPLC) is often employed. researchgate.netmdpi.com This method utilizes a nonpolar stationary phase and a polar mobile phase to separate compounds based on their hydrophobicity. youtube.com

HPLC allows for the effective separation of this compound from other related compounds and impurities. researchgate.net It is also used for the preparative isolation of this compound for further structural and biological studies. researchgate.net The quantification of this compound can be achieved using HPLC coupled with a suitable detector, such as a UV-Vis detector, by creating a calibration curve with known concentrations of a pure standard. mdpi.com

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-high performance liquid chromatography (UHPLC) is an advancement of HPLC that utilizes smaller particle sizes in the stationary phase, resulting in higher resolution, faster analysis times, and increased sensitivity. sepscience.comthermofisher.com UHPLC is particularly well-suited for the analysis of complex samples containing low concentrations of analytes like this compound.

In metabolomics studies, UHPLC is often coupled with high-resolution mass spectrometry (UHPLC-HRMS) to provide a powerful platform for the identification and quantification of a wide range of metabolites, including this compound. nih.govifremer.fr For example, a UHPLC-Orbitrap system can be used for the untargeted profiling of secondary metabolites in fungal cultures. nih.govmdpi.com Furthermore, a UHPLC system coupled to a triple quadrupole mass spectrometer (UHPLC-MS/MS) can be used to develop sensitive and specific targeted quantification methods for this compound. nih.govmdpi.comchromatographytoday.com The analysis of walnut husk and pellicle has also utilized UPLC-Q-Orbitrap HRMS to identify phenolic compounds, including an isomer of this compound. mdpi.com

Metabolomics Approaches in this compound Research

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, serves as a vital tool in understanding the complex biological roles of this compound. By analyzing the metabolic fingerprint of a system, researchers can gain insights into the function and influence of specific compounds. This section explores the application of both broad and specific metabolomic strategies in the investigation of this compound, particularly in the context of interactions between pathogens and their hosts.

Untargeted and Targeted Metabolomics Studies

Metabolomics research is generally conducted using two complementary strategies: untargeted and targeted analysis. nih.gov

Untargeted metabolomics aims to comprehensively measure as many metabolites as possible in a sample to obtain a broad metabolic snapshot. nih.gov This discovery-driven approach is particularly useful for generating new hypotheses, as it can reveal unexpected metabolic changes or identify novel compounds affected by or related to this compound. nih.govmdpi.com For instance, an untargeted analysis of a fungus producing this compound might uncover previously unknown metabolites in its biosynthetic pathway or identify other metabolic pathways that are impacted by its presence. mdpi.com

Targeted metabolomics focuses on the precise measurement and quantification of a predefined and select group of metabolites. nih.gov This method is characterized by its high sensitivity and specificity, making it ideal for validating findings from untargeted studies or for testing specific hypotheses related to a known metabolic pathway. nih.gov In this compound research, a targeted approach could be used to accurately quantify the production of this compound and its co-metabolite, scytalone (B1230633), under different conditions. mdpi.comnih.gov

A 2022 study on three Phaeoacremonium species, fungi implicated in grapevine diseases, effectively utilized a combination of these approaches. mdpi.comnih.gov Researchers employed untargeted high-resolution mass spectrometry to profile and identify secondary metabolites, while a targeted and sensitive method was developed for the absolute quantification of this compound and scytalone. mdpi.comnih.gov This dual strategy confirmed the presence of these phytotoxic compounds and allowed for the comparison of their production levels across different fungal species and isolates. mdpi.comnih.gov

Table 1: Comparison of Metabolomics Approaches in this compound Research

Feature Untargeted Metabolomics Targeted Metabolomics
Goal Comprehensive profiling of all measurable metabolites; discovery-oriented. nih.gov Precise quantification of specific, predefined metabolites; hypothesis-driven. nih.gov
Scope Broad, includes unknown compounds. nih.gov Narrow, focuses on known, biochemically annotated metabolites. nih.gov
Selectivity Low to moderate. High. nih.gov
Sensitivity Moderate. High. nih.gov
Application to this compound Identifying novel degradation products or related biosynthetic pathway intermediates. mdpi.com Quantifying changes in this compound levels in response to environmental stimuli or in host tissues. nih.govresearchgate.net
Instrumentation Example High-Resolution Mass Spectrometry (e.g., UHPLC-Orbitrap). mdpi.comnih.gov Triple Quadrupole Mass Spectrometry (e.g., UPLC-QTrap) for MRM. mdpi.comnih.gov

Application in Host-Pathogen Interaction Metabolite Profiling

This compound is a secondary metabolite produced by several plant pathogenic fungi, such as Sclerotinia sclerotiorum and various Phaeoacremonium species, and it is recognized as a phytotoxin. mdpi.comcapes.gov.brencyclopedia.pub Metabolomics is a powerful tool for dissecting the chemical warfare and communication that occurs during a host-pathogen interaction. mdpi.comfrontiersin.org Metabolic profiling can reveal how the production of fungal metabolites like this compound is influenced by the host plant and, conversely, how these metabolites alter the host's metabolism to facilitate infection. frontiersin.org

Metabolic changes are central to determining the outcome of host-pathogen interactions. frontiersin.org Fungal pathogens can produce a range of phytotoxic compounds that cause disease symptoms like necrosis and chlorosis. nih.govmdpi.com Studies have shown that this compound, when isolated from fungal cultures, can cause significant damage to plant tissues, including large, coalescing chlorotic and necrotic spots on grapevine leaves. encyclopedia.pub

By applying metabolomic techniques, researchers can map the production and distribution of this compound during the infection process. For example, LC-MS/MS-based metabolomics has been used to study the secondary metabolites produced by Phaeoacremonium species, which are causal agents of Esca, a destructive grapevine trunk disease. mdpi.comnih.govresearchgate.net These studies not only confirmed that this compound is produced in vitro but also quantified its production, revealing significant differences among various fungal species and isolates. mdpi.comnih.gov This information is crucial for understanding the varying levels of virulence observed among different pathogen strains and their role in disease development. mdpi.com Such research provides a foundation for exploring the molecular mechanisms that underlie the pathogen's ability to cause disease and the plant's defense response. frontiersin.org

Stability Testing Method Development for Research Samples

The chemical stability of this compound in research samples is a critical factor for ensuring the accuracy and reproducibility of experimental data. Developing robust analytical methods to monitor this stability is essential. This involves subjecting the compound to stress conditions to understand its degradation pathways and quantifying any resulting degradation products.

Forced Degradation Studies for Analytical Method Validation

Forced degradation, also known as stress testing, is a fundamental process in the development of stability-indicating analytical methods. ajpsonline.comlhasalimited.org The purpose is to intentionally degrade the compound of interest under more extreme conditions than it would typically encounter during storage or use. sgs.comresearchgate.net According to the International Council for Harmonisation (ICH) guidelines, typical stress conditions include hydrolysis (across a range of pH values), oxidation, photolysis (exposure to light), and heat. ajpsonline.comnih.govich.org

These studies serve several key purposes:

Elucidation of Degradation Pathways: They help to identify the likely degradation products, providing insight into the chemical vulnerabilities of the molecule. ajpsonline.comsgs.com

Method Specificity: Forced degradation is crucial for developing and validating a "stability-indicating" analytical method, most commonly High-Performance Liquid Chromatography (HPLC). lhasalimited.orgsgs.com Such a method must be able to separate the intact this compound from all its degradation products, ensuring that the measurement of the parent compound is not inflated by co-eluting impurities. lhasalimited.org

Formulation and Storage Development: Understanding how this compound degrades helps in developing stable formulations and defining appropriate storage conditions, such as the need for refrigeration or protection from light. ajpsonline.com

In a typical forced degradation study for this compound, solutions of the compound would be subjected to acidic, basic, oxidative, thermal, and photolytic stress. nih.gov The resulting samples would then be analyzed by HPLC, often with photodiode array (PDA) or mass spectrometry (MS) detection, to check for peak purity and identify any new peaks corresponding to degradation products. sgs.com

Table 2: Typical Conditions for a Forced Degradation Study

Stress Condition Typical Reagents and Conditions Purpose
Acid Hydrolysis 0.1 M - 5 M HCl, heated (e.g., 60-80°C). nih.gov To test susceptibility to degradation in an acidic environment.
Base Hydrolysis 0.1 M - 1 M NaOH, heated (e.g., 60-80°C). nih.gov To test susceptibility to degradation in an alkaline environment.
Oxidation 3-30% Hydrogen Peroxide (H₂O₂), room temperature. nih.gov To evaluate stability against oxidative stress.
Thermal Degradation Solid or solution heated at high temperatures (e.g., 70-80°C). ich.org To assess the effect of heat on chemical stability.
Photodegradation Exposure to UV and visible light as per ICH Q1B guidelines. ajpsonline.comnih.gov To determine light sensitivity and potential for photolytic breakdown.

Quantitative Analysis of Degradation Products

Once forced degradation studies establish that a compound degrades under certain stress conditions, the next step is the quantitative analysis of the degradation products. This process is vital for monitoring the quality and stability of a substance over time. The primary goals are to determine the rate of degradation and to quantify the amount of each significant degradant that forms. researchgate.net

The analytical techniques chosen must be capable of accurately and precisely measuring the concentration of both the parent compound (this compound) and its degradation products in the same sample. sepscience.com HPLC is the most common technique for this purpose due to its high resolving power and sensitivity. sepscience.com

Key steps in the quantitative analysis include:

Method Validation: The stability-indicating method must be fully validated according to ICH guidelines to ensure it is accurate, precise, linear, and robust for the quantification of both this compound and its degradants. nih.gov

Quantification: Using the validated method, the concentration of this compound is measured over time under specific storage conditions (e.g., real-time or accelerated stability studies). numberanalytics.com Simultaneously, the concentration of each major degradation product is also measured.

Mass Balance: An important aspect of this analysis is the "mass balance," which aims to account for all the initial amount of the drug substance. sgs.com Ideally, the decrease in the amount of this compound should be matched by a corresponding increase in the total amount of its degradation products. sgs.com A significant failure to achieve mass balance might suggest that some degradation products are not being detected (e.g., they are volatile or lack a UV chromophore) or that the analytical method has issues with response factors for different compounds. sgs.com

This quantitative data is essential for establishing a product's shelf-life and ensuring that research samples retain their integrity throughout the duration of a study.

Future Research Directions and Open Questions

Unexplored Biosynthetic Pathways and Genetic Determinants

While it is understood that isosclerone is a polyketide, likely biosynthesized via the 1,8-dihydroxynaphthalene (DHN) pathway, the specific genetic and enzymatic machinery responsible for its production remains a significant area for future exploration. nih.gov The genes encoding the polyketide synthase (PKS), reductases, and other tailoring enzymes that lead to the final this compound structure have not been fully elucidated in many producing organisms. Identifying these genetic determinants is crucial for several reasons. scispace.com

Future research should focus on genome mining of this compound-producing fungi to identify the complete biosynthetic gene cluster (BGC). mdpi.comnih.gov Techniques such as heterologous expression of candidate genes in a model host organism can confirm their function in the pathway. nih.gov Unraveling these pathways will not only provide fundamental knowledge of fungal secondary metabolism but also enable the bioengineering of strains for improved this compound production or the generation of novel derivatives. researchgate.net

Discovery of Novel this compound Analogues from Natural Sources

The chemical diversity of microbial secondary metabolites is vast, and it is highly probable that novel analogues of this compound with unique chemical structures and biological activities exist in nature. researchgate.netauctoresonline.org this compound itself has been isolated from various fungal species, including those in terrestrial and marine environments, suggesting that a systematic search of diverse fungal genera could yield new derivatives. mdpi.com

Future strategies should involve the exploration of fungi from unique and underexplored ecological niches. frontiersin.org The "One Strain Many Compounds" (OSMAC) approach, which involves varying cultivation parameters to induce the expression of otherwise silent gene clusters, could be a fruitful strategy for discovering new analogues from known this compound producers. mdpi.com Co-cultivation techniques, where different microbial species are grown together, can also trigger the production of novel compounds. mdpi.com The discovery of new analogues would expand the chemical space for structure-activity relationship studies and potentially lead to the identification of compounds with enhanced or novel biological properties. researchgate.net

Elucidation of Additional Molecular and Cellular Targets

Current research has identified several molecular targets for this compound, including its ability to induce apoptosis in cancer cells through the regulation of Bcl-2 family proteins, caspases, and the NF-κB signaling pathway. mdpi.comresearchgate.net It has also been shown to inhibit matrix metalloproteinases (MMP-2 and MMP-9) and affect cell cycle-related genes like p53 and p21. researchgate.net However, the full spectrum of its molecular interactions is likely more complex.

A critical area for future research is the unbiased, global identification of this compound's cellular binding partners and downstream targets. Techniques such as chemical proteomics, which utilizes affinity-based probes to pull down interacting proteins from cell lysates, could reveal novel targets. Furthermore, transcriptomic and proteomic analyses of cells treated with this compound can provide a broader view of the affected cellular pathways. researchgate.net Elucidating these additional targets is essential for a comprehensive understanding of its mechanism of action and for identifying potential new therapeutic applications. unizik.edu.ng

Development of Advanced Analytical Techniques for Trace Analysis

The detection and quantification of this compound, particularly at trace levels in complex matrices such as environmental samples, plant tissues, or biological fluids, presents an ongoing analytical challenge. intertek.com Current methods often rely on liquid chromatography-mass spectrometry (LC-MS), which offers high sensitivity and specificity. researchgate.netnih.gov However, there is a continuous need for more rapid, sensitive, and field-deployable analytical techniques. intertek.comresearchgate.net

Future research should focus on developing advanced analytical platforms. This could include the creation of highly selective immunosensors or aptamer-based biosensors for rapid screening. Tandem mass spectrometry (MS/MS) methods can be further optimized for higher specificity and reliability in quantitative analysis. researchgate.net The development of advanced sample preparation techniques to minimize matrix effects and improve recovery from complex samples is also crucial. intertek.com These advancements will be vital for pharmacokinetic studies, environmental monitoring, and quality control in potential biotechnological production processes. wur.nl

Strategies for Sustainable Production and Derivatization for Research Application

Currently, the primary source of this compound for research is isolation from fungal cultures, a process that can be low-yielding and difficult to scale up. For broader research and potential future applications, sustainable and scalable production methods are necessary. mdpi.com

Metabolic engineering and synthetic biology offer promising avenues for the sustainable production of this compound. mdpi.com Once the biosynthetic gene cluster is fully identified, it can be transferred to a high-producing industrial host, such as Aspergillus niger or Saccharomyces cerevisiae, and optimized for enhanced production. Furthermore, understanding the enzymatic steps in the biosynthetic pathway allows for targeted gene knockouts or modifications to produce novel derivatives—a process known as combinatorial biosynthesis. Chemical derivatization of the this compound scaffold is another key strategy to create a library of analogues for structure-activity relationship (SAR) studies, which can help in optimizing its biological activity. researchgate.net

Integration of Multi-Omics Data for Comprehensive Understanding

Future research should aim to combine these datasets to build comprehensive models of this compound's mechanism of action. nih.gov For instance, correlating transcriptomic changes with proteomic data can reveal post-transcriptional regulation, while integrating metabolomic data can link cellular signaling changes to metabolic outputs. azolifesciences.com Such an integrated systems biology approach will not only clarify the function of this compound in its native fungal producer but also provide a deeper understanding of its effects on target organisms or cells, potentially uncovering complex interactions and feedback loops that would be missed by single-omics studies. nih.gov

Q & A

Q. Advanced: What advanced analytical techniques resolve contradictions in this compound’s reported bioactivity?

Methodological Answer : Discrepancies in bioactivity data, such as growth-promoting vs. inhibitory effects, can be addressed by:

  • Enantiomer-specific assays : Separating S-(+)-isosclerone and R-(-)-regiolone using chiral HPLC to isolate their individual phytotoxic or growth-modulating properties .
  • Metabolomic profiling : Comparing this compound’s interactions with plant hormone pathways (e.g., auxin or jasmonic acid) via untargeted LC-MS/MS metabolomics .
  • Dose-response validation : Replicating experiments across multiple plant species (e.g., Arabidopsis, maize) to identify species-dependent responses .

Basic: What experimental designs isolate this compound from fungal cultures?

Methodological Answer :
Isolation protocols for endophytic fungi (e.g., Paraconiothyrium variabile) involve:

  • Strain selection : Prioritizing strains with genetic markers for polyketide synthase (PKS) activity.
  • pH optimization : Culturing at pH 2–5 to enhance this compound yield, as demonstrated in CBS 137763 strains .
  • Extraction : Using column chromatography with silica gel and eluting with gradient solvent systems (e.g., hexane:ethyl acetate) .

Q. Advanced: How do enantiomeric forms of this compound influence phytotoxicity?

Methodological Answer : The S-(+)-isosclerone enantiomer exhibits significant growth-promoting effects on root length (≥20% increase at 10 µM) compared to R-(-)-regiolone, which shows neutral or inhibitory activity. To investigate:

  • Chiral separation : Use preparative HPLC with amylose-based columns.
  • Bioassays : Apply enantiomers to model plants (e.g., Lepidium sativum) and quantify auxin-responsive gene expression via qRT-PCR .

Basic: What are standard protocols for quantifying this compound in metabolomic studies?

Methodological Answer :
Quantification requires:

  • LC-MS/MS calibration : Using synthetic this compound standards (purity ≥95%) to generate a linear curve (1–100 µg/mL).
  • Internal standards : Spiking deuterated analogs (e.g., this compound-D₃) to correct for matrix effects .
  • Data validation : Reporting limits of detection (LOD) and quantification (LOQ) with triplicate measurements .

Q. Advanced: How to address conflicting LC-MS/MS data in this compound quantification across studies?

Methodological Answer : Resolve inconsistencies by:

  • Cross-lab validation : Sharing raw data and analytical parameters (e.g., ionization mode, collision energy) via platforms like MetaboLights.
  • Multivariate analysis : Applying principal component analysis (PCA) to distinguish technical variability from biological variation .

Basic: What in vitro models assess this compound’s biological activity?

Q. Methodological Answer :

  • Plant assays : Seed germination tests using Brassica rapa or Oryza sativa exposed to this compound (1–100 µM) for 7 days, measuring root/shoot elongation .
  • Microbial co-culture : Screening antifungal activity against Fusarium spp. in dual-culture agar plates .

Q. Advanced: What mechanisms explain this compound’s growth-promoting effects in plants?

Methodological Answer : Hypothesized mechanisms include:

  • Reactive oxygen species (ROS) modulation : Quantify hydrogen peroxide levels in root tips via fluorescent probes (e.g., H₂DCFDA).
  • Transcriptomic analysis : RNA-seq of treated vs. untreated plants to identify upregulated genes in stress-response pathways (e.g., PR1, GST) .

Basic: How to validate this compound’s structural identity using spectroscopic data?

Q. Methodological Answer :

  • NMR : Compare chemical shifts (¹H/¹³C) with literature values (e.g., δH 6.25 ppm for aromatic protons) .
  • CD spectroscopy : Match Cotton effects at 220–250 nm to confirm stereochemistry .

Q. Advanced: How to resolve discrepancies in this compound’s NMR assignments?

Methodological Answer :

  • Isotopic labeling : Synthesize ¹³C-labeled this compound to trace carbon connectivity.
  • Computational modeling : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.